3-Amino-5-carbamoylbenzoic acid CAS 132640-26-7 properties
3-Amino-5-carbamoylbenzoic acid CAS 132640-26-7 properties
An In-Depth Technical Guide to 3-Amino-5-carbamoylbenzoic Acid (CAS 132640-26-7)
Executive Summary
In the highly specialized field of medicinal chemistry and radiological pharmacology, 3-Amino-5-carbamoylbenzoic acid (CAS 132640-26-7) serves as a foundational, trifunctional building block[1]. While its structural simplicity might suggest a generic intermediate, its precise functional group arrangement makes it an indispensable scaffold for the synthesis of advanced, non-ionic X-ray contrast media.
This technical whitepaper deconstructs the physicochemical properties, structural causality, and validated synthetic workflows surrounding this molecule. Specifically, we will explore its critical role in generating triiodinated agents for computed tomography (CT) and novel tribrominated agents optimized for X-ray mammography[2][3].
Physicochemical Profiling & Structural Causality
To utilize 3-Amino-5-carbamoylbenzoic acid effectively, one must understand the electronic push-pull dynamics of its aromatic ring.
Table 1: Fundamental Physicochemical Properties
| Property | Value | Analytical Significance |
| CAS Number | 132640-26-7[1] | Unique registry identifier for procurement and QA. |
| Molecular Weight | 180.16 g/mol [1] | Used for precise stoichiometric calculations during halogenation. |
| Molecular Formula | C8H8N2O3 | Confirms the presence of three distinct heteroatom-containing groups. |
| InChI Key | XHLMMVDCYIXUAX-UHFFFAOYSA-N[1] | Digital structural identifier for cheminformatics. |
The Causality of Aromatic Reactivity
The chemical behavior of this scaffold is dictated by the synergistic interplay of its three substituents[1]:
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Amino Group (-NH₂): Strongly electron-donating via resonance, acting as a powerful ortho/para director.
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Carboxyl (-COOH) & Carbamoyl (-CONH₂) Groups: Electron-withdrawing via induction and resonance, acting as meta directors.
Because the -COOH and -CONH₂ groups are positioned meta to the -NH₂ group, their directing effects perfectly align. This structural causality creates highly localized nodes of electron density at the 2, 4, and 6 positions of the benzene ring. Consequently, the ring is thermodynamically primed for exhaustive electrophilic aromatic substitution (EAS), allowing for the introduction of three heavy halogen atoms without requiring extreme, degradative reaction conditions[2].
Mechanistic Workflows & Experimental Protocols
The transformation of raw precursors into highly functionalized contrast media requires stringent, self-validating protocols. Below are the field-proven methodologies for scaffold generation and subsequent functionalization.
Synthetic trajectory from nitro-precursor to halogenated radiographic contrast media.
Protocol 1: Scaffold Generation via Catalytic Reduction
This protocol details the synthesis of 3-Amino-5-carbamoylbenzoic acid from 3-carbamoyl-5-nitrobenzoic acid[4].
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Step 1: Suspension. Suspend 100g of 3-carbamoyl-5-nitrobenzoic acid in 500 mL of aqueous methanol (1:1 v/v) within a high-pressure hydrogenation reactor.
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Step 2: Catalyst Addition. Introduce 5g of 10% Palladium on Carbon (Pd/C).
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Causality: Pd/C is selected over dissolving metal reductions (e.g., Fe/HCl) because it provides highly selective reduction of the nitro group to a primary amine without risking the hydrolysis of the sensitive carbamoyl group.
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Step 3: Pressurization. Purge the reactor with N₂, then pressurize with H₂ gas to 3-4 atm. Heat the jacket to 40°C.
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Step 4: Reaction Monitoring (Self-Validation). Monitor the pressure gauge. The reaction is a self-validating system: cessation of hydrogen uptake (pressure stabilization) definitively indicates the completion of nitro-group reduction.
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Step 5: Isolation. Filter the hot mixture through a Celite pad to remove the Pd/C catalyst. Cool the filtrate to 5°C to precipitate the 3-Amino-5-carbamoylbenzoic acid. Filter and dry under vacuum.
Protocol 2: Electrophilic Tri-Halogenation
To function as an X-ray contrast agent, the scaffold must be loaded with high atomic number elements (Iodine, Z=53; or Bromine, Z=35)[2][5].
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Step 1: Dissolution. Dissolve 50g of 3-Amino-5-carbamoylbenzoic acid in 800 mL of dilute aqueous HCl (0.5 M) at 50°C.
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Step 2: Electrophile Addition. For iodination, add Iodine Monochloride (ICl) dropwise. For bromination, use elemental Bromine (Br₂). Ramp the temperature to 80°C.
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Causality: ICl is utilized instead of I₂ because the iodine-chlorine dipole generates a strictly polarized, highly reactive I⁺ electrophile. This enhanced electrophilicity is mandatory to overcome the severe steric hindrance encountered when adding the third bulky halogen atom to the ring[3].
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Step 3: Quenching. Once HPLC confirms the disappearance of di-halogenated intermediates, cool the reactor to 20°C and add a 20% w/v solution of Sodium Bisulfite (NaHSO₃).
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Causality: NaHSO₃ acts as a reducing agent, instantly converting unreacted, highly oxidative halogens (ICl or Br₂) into benign halide salts (I⁻, Cl⁻, Br⁻). This prevents oxidative degradation of the newly formed amine during isolation.
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Step 4: Filtration. Collect the precipitated 2,4,6-trihalo-3-amino-5-carbamoylbenzoic acid via vacuum filtration and wash with deionized water.
Application in Radiographic Contrast Media
The ultimate utility of this scaffold lies in its transformation into non-ionic contrast media.
Mammography vs. Computed Tomography (CT): Historically, iodinated compounds (derived from this scaffold) have been the gold standard for CT scans due to iodine's high X-ray absorption[3]. However, recent advancements utilize this exact scaffold to create brominated contrast media. Bromine has a higher X-ray absorption than iodine specifically within the lower energy range utilized by X-ray mammography, thereby increasing diagnostic sensitivity and specificity for breast tissue imaging[5].
Pharmacokinetic Tolerance: A heavy-metal loaded aromatic ring is inherently hydrophobic and toxic. The structural brilliance of using 3-Amino-5-carbamoylbenzoic acid is that the remaining -COOH and -CONH₂ groups act as synthetic handles. By coupling these groups with highly hydrophilic polyol chains (e.g., 3-aminopropane-1,2-diol), chemists mask the hydrophobic core. This drastically reduces the osmolality and neurotoxicity of the final drug, yielding the "good tolerance profile" required for high-dose intravenous human administration[3].
Strategic utilization of functional groups in 3-Amino-5-carbamoylbenzoic acid for contrast media design.
Analytical Validation Standards
Before advancing the synthesized 3-Amino-5-carbamoylbenzoic acid to the halogenation stage, its purity must be validated to prevent the amplification of byproducts.
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FTIR Spectroscopy: The complete reduction of the nitro precursor is self-validated by the absolute disappearance of the symmetric NO₂ stretch at ~1350 cm⁻¹ and the emergence of the primary amine N-H stretch doublet at ~3400 and 3300 cm⁻¹.
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HPLC-UV: Utilizing a C18 reverse-phase column with an isocratic gradient (e.g., 10% Acetonitrile / 90% Water with 0.1% TFA). The scaffold must show >98% purity, ensuring no partially reduced hydroxylamine intermediates remain.
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Potentiometric Titration: Assays the free carboxyl group to ensure it was not inadvertently esterified by the methanol solvent during the high-pressure reduction phase.
References
-
Molaid. "3-carboxy-5-carbamoylaniline - CAS号132640-26-7". Molaid Chemical Database. Available at: [Link]
- Google Patents. "EP1186305A1 - New brominated compounds as contrast media for X-ray mammography". European Patent Office.
- Google Patents. "EP0426610B1 - Nichtionisches Röntgenkontrastmittel mit hohem Jodgehalt". European Patent Office.
Sources
- 1. 3-Amino-5-carbamoylbenzoic acid | 132640-26-7 | Benchchem [benchchem.com]
- 2. EP1186305A1 - New brominated compounds as contrast media for X-ray mammography - Google Patents [patents.google.com]
- 3. EP0426610B1 - Nichtionisches Röntgenkontrastmittel mit hohem Jodgehalt - Google Patents [patents.google.com]
- 4. 3-氨基羰基-5-硝基苯甲酸 - CAS号 90196-48-8 - 摩熵化学 [molaid.com]
- 5. 3-carboxy-5-carbamoylaniline - CAS号 132640-26-7 - 摩熵化学 [molaid.com]
